molecular formula C10H8Cl2O3 B1303105 1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone CAS No. 166816-11-1

1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone

Cat. No. B1303105
CAS RN: 166816-11-1
M. Wt: 247.07 g/mol
InChI Key: IILYXHAHYKTHBH-UHFFFAOYSA-N
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Description

1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone, commonly referred to as the “dioxin”, is a synthetic organic compound with a wide range of applications in scientific research. It is an aromatic compound with a chlorine atom attached to a benzene ring. Dioxin is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a biochemical tool to study the effects of toxins on living systems.

Scientific Research Applications

Chemical Synthesis and Derivatives

A notable application in scientific research is the synthesis of chemical derivatives with potential biological activities. Compounds synthesized from 1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone have been studied for their anti-inflammatory, cytotoxic, antimicrobial, antioxidant, and anticancer properties. For example, derivatives exhibiting anti-inflammatory activity have been synthesized, highlighting the compound's role in producing potentially therapeutic agents (Labanauskas et al., 2004). Similarly, cytotoxic benzil and coumestan derivatives from Tephrosia calophylla, demonstrating significant cytotoxicity against cancer cell lines, underline the potential for developing novel anticancer drugs (Ganapaty et al., 2009).

Biological Activities

The compound's derivatives have been involved in studies focusing on biological activities. For instance, N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides synthesized from this compound showed potential in bacterial biofilm inhibition and displayed mild cytotoxicity, suggesting their usefulness in addressing biofilm-associated infections (Abbasi et al., 2020). Additionally, certain derivatives have shown promising results as immunosuppressors and immunostimulators, indicating potential applications in modulating immune responses (Abdel‐Aziz et al., 2011).

Anticonvulsant Activity

The synthesis of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, derived from the compound , was explored for anticonvulsant activity. This research provides insights into the development of new therapeutic agents for epilepsy treatment (Arustamyan et al., 2019).

Photoinitiator for Polymerization

Moreover, derivatives have been investigated for their use as photoinitiators in free radical polymerization, showing the compound's utility in material science. Specifically, a 1,3-benzodioxole derivative of naphthodioxinone demonstrated the capability to act as a caged one-component Type II photoinitiator, illustrating its potential in polymer science applications (Kumbaraci et al., 2012).

properties

IUPAC Name

1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3/c1-5(13)8-9(12)6(11)4-7-10(8)15-3-2-14-7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILYXHAHYKTHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC(=C1Cl)Cl)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377019
Record name 1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone

CAS RN

166816-11-1
Record name 1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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